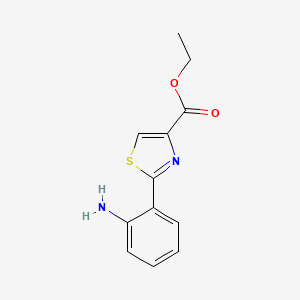

2-(2-氨基苯基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 658076-43-8. It has a molecular weight of 248.31 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate involves the refluxing of Ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) for 24 hours . The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate are not mentioned in the search results, it’s worth noting that 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

Antimicrobial Activity

2-Aminothiazoles, including Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, have been utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents . For instance, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Antifungal Activity

These compounds have also shown significant antifungal potential. For example, compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm, which is more than the reference drug nystatin .

Anti-HIV Activity

2-Aminothiazoles have been used in the synthesis of compounds with anti-HIV properties .

Antioxidant Activity

These compounds have been associated with antioxidant properties, contributing to their therapeutic roles .

Antitumor Activity

2-Aminothiazoles have been used in the synthesis of compounds with antitumor properties . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile indicated the maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Anthelmintic Activity

These compounds have been used in the synthesis of anthelmintic agents .

Anti-inflammatory & Analgesic Agents

2-Aminothiazoles have been used in the synthesis of anti-inflammatory and analgesic agents .

Antihypertensive Activity

Thiazoles, including Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, have been associated with antihypertensive activity .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

While specific future directions for the research and development of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate are not mentioned in the search results, it’s worth noting that 2-Aminothiazoles are a significant class of organic medicinal compounds with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests potential future directions in exploring these therapeutic roles further.

作用机制

Target of Action

The primary target of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .

Mode of Action

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate interacts with its target, the UDP-N-acetylmuramate/l-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/l-alanine ligase, Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate disrupts the normal function of this pathway, leading to the death of bacterial cells .

Result of Action

The molecular and cellular effects of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate’s action result in significant antibacterial and antifungal potential . The compound shows inhibitory potential against various gram-positive and gram-negative bacteria, as well as certain fungi .

Action Environment

The action, efficacy, and stability of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .

属性

IUPAC Name |

ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGLQWIYLAHVRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680028 |

Source

|

| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

658076-43-8 |

Source

|

| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)